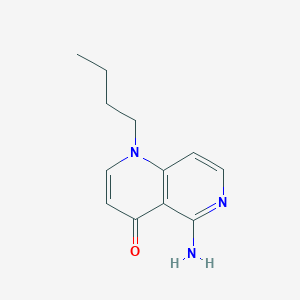

5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

820976-09-8 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

5-amino-1-butyl-1,6-naphthyridin-4-one |

InChI |

InChI=1S/C12H15N3O/c1-2-3-7-15-8-5-10(16)11-9(15)4-6-14-12(11)13/h4-6,8H,2-3,7H2,1H3,(H2,13,14) |

InChI Key |

ZSESHACWIFFMKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=O)C2=C1C=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Amino 1 Butyl 1,6 Naphthyridin 4 1h One and Its Derivatives

Strategies for the Construction of the 1,6-Naphthyridin-4(1H)-one Core

The formation of the bicyclic 1,6-naphthyridin-4(1H)-one system is typically achieved by building the second ring onto a pre-functionalized pyridine (B92270) or pyridone precursor. mdpi.com

Cyclization Approaches from Preformed Pyridine Precursors

A common strategy for constructing the 1,6-naphthyridin-2(1H)-one core, a close structural relative, involves utilizing a preformed pyridine. mdpi.com Two main disconnection approaches are identified when starting with a pyridine ring. mdpi.com The first approach uses an appropriately substituted 4-chloropyridine. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate has been used as a starting material, which reacts with an amine to introduce the N1 substituent, followed by condensation with methyl phenylacetate (B1230308) to form the naphthyridinone ring. mdpi.comnih.gov

The second major pathway begins with a preformed 4-aminopyridine (B3432731) that contains a functional group such as an aldehyde, nitrile, or ester at the C3 position. mdpi.comnih.gov For example, 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) to yield a 1,6-naphthyridin-2(1H)-one derivative. mdpi.comnih.gov Similarly, 4-aminonicotinonitrile (B111998) can react with diethyl malonate in the presence of sodium ethoxide to form a 4-amino substituted 1,6-naphthyridin-2(1H)-one. mdpi.comnih.gov Another variation involves the condensation of 4-aminonicotinic acid with diethyl malonate to produce a 4-hydroxy substituted 1,6-naphthyridin-2(1H)-one. nih.gov

A refined Skraup reaction, a classical method for quinoline (B57606) synthesis, has also been adapted to produce 1,6-naphthyridine (B1220473). acs.org This modified approach, starting from 4-aminopyridine-N-oxide, yields 1,6-naphthyridine-N-oxide, which is subsequently reduced to the final product. acs.org

More recent methods have focused on mild reaction conditions. For instance, fused polycyclic 1,6-naphthyridin-4-amines have been synthesized through a CF3SO3H- or H2SO4-mediated cycloaromatization of 4-(arylamino)nicotinonitrile precursors. nih.govrsc.orgnih.gov This method utilizes the cyano group as a one-carbon synthon in an intramolecular Friedel–Crafts type annulation. nih.govrsc.org

Cyclization Approaches from Preformed Pyridone Precursors

An alternative to starting with a pyridine is to begin with a preformed pyridone ring. mdpi.com A notable methodology involves the use of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles. mdpi.com These pyridone derivatives can react with reagents like malononitrile (B47326) in the presence of a base such as sodium methoxide (B1231860) in methanol (B129727). mdpi.com This leads to the formation of the second ring, yielding the 1,6-naphthyridin-2(1H)-one scaffold. mdpi.com This approach allows for the synthesis of a diverse range of substituted 1,6-naphthyridin-2(1H)-ones. nih.gov

Multi-Component Reaction Protocols for Naphthyridinone Synthesis

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like naphthyridinones from simple starting materials in a single step. researchgate.net

One-Pot Reaction Systems

One-pot syntheses are highly valued for their efficiency and reduced waste. rsc.org Several one-pot methods for the synthesis of 1,6-naphthyridine derivatives have been developed. For example, the reaction of benzylidene-cyanothioacetamide with cyclic ketones can produce rsc.orgekb.egnaphthyridine-2(1H)-thione in a single step. researchgate.netresearchgate.net Another one-pot approach involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) to yield 1,6-naphthyridine-3-carbonitriles. researchgate.net

Furthermore, a green and efficient one-pot, multi-component synthesis of benzo[c]pyrazolo researchgate.netnih.govnaphthyridines has been achieved through the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water. rsc.orgnih.gov This reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, cyclization, decarboxylation, and aromatization to afford the final products in good yields. rsc.org A method for preparing 1,8-naphthyridine (B1210474) derivatives, which is also applicable to 1,6-naphthyridines, involves the dimetalation of an N-2-pyridylpivalamide or tert-butylcarbamate (B1260302) followed by reaction with a β-alkoxyacrolein derivative. researchgate.net

Catalytic Systems in Naphthyridinone Synthesis

Catalysts play a crucial role in enhancing the efficiency and selectivity of naphthyridinone synthesis.

While direct evidence for zeolite-nanogold catalysis in the synthesis of the specific compound 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one is not prevalent in the provided search results, the use of catalysts in the synthesis of related naphthyridine structures is well-documented. For instance, camphor (B46023) sulfonic acid (CSA) has been effectively used as an organocatalyst in the diastereoselective synthesis of pyrano and furano naphthyridine derivatives through a multi-component coupling reaction involving 4-aminopyridine. researchgate.netekb.eg This highlights the potential for acidic catalysts to facilitate key bond-forming steps. Additionally, iridium complexes have been developed for the synthesis of quinazolines via a hydrogen transfer-mediated annulation, demonstrating the utility of transition metal catalysis in constructing nitrogen-containing heterocyclic systems. nih.gov The synthesis of 1,5-naphthyridines has also been achieved using various catalysts such as iodine, NaNO2, KI, KIO3, MnO2, or KMnO4 in Skraup-type reactions. nih.gov

Catalyst-Free Approaches

The synthesis of substituted naphthyridinones can, in some instances, proceed without the need for a dedicated catalyst, often relying on thermal or condensation-driven cyclization reactions. For example, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, a related nitrogen-containing heterocyclic system, can be achieved by heating ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines in a high-boiling solvent like chlorobenzene. nih.gov This type of reaction proceeds via a thermally induced cyclization-elimination mechanism where the amine displaces the ethoxy group, followed by intramolecular ring closure. nih.gov

While specific catalyst-free methods for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the principles of thermal condensation are fundamental in heterocyclic chemistry. Such approaches often involve the reaction of an appropriately substituted aminopyridine with a suitable three-carbon component, where subsequent heating drives the cyclization and dehydration to form the naphthyridinone ring. nih.gov These methods, while straightforward, may require harsh reaction conditions and sometimes result in lower yields compared to catalyzed processes.

Advanced Synthetic Techniques

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing and functionalizing the 1,6-naphthyridin-4(1H)-one scaffold.

Grignard Reagent-Mediated Syntheses

A highly effective and scalable method for the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives utilizes the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile. nih.govnih.gov This robust approach involves a one-pot, three-step sequence of addition, acidolysis, and cyclocondensation. nih.gov The initial addition of the Grignard reagent to the nitrile group forms a ketimine intermediate, which is then hydrolyzed under acidic conditions to a ketone. Subsequent condensation with an orthoformate ester, such as triethyl orthoformate, leads to the formation of the pyridone ring of the naphthyridinone system. nih.govmdpi.com

This methodology has been successfully applied to a wide array of aryl and alkyl Grignard reagents, affording the corresponding 3-substituted naphthyridinone products in moderate to good yields. nih.govmdpi.com The practicality of this route has been demonstrated on a 100-gram scale, highlighting its utility for preparing significant quantities of material for further studies. nih.govnih.gov

| Grignard Reagent (R-MgX) | Resulting 3-Substituent (R) | Yield (%) |

|---|---|---|

| 2-Fluorophenylmagnesium bromide | 2-Fluorophenyl | 46% |

| 3-Fluorophenylmagnesium bromide | 3-Fluorophenyl | 64% |

| 4-Bromophenylmagnesium bromide | 4-Bromophenyl | 51% |

| m-Tolylmagnesium bromide | m-Tolyl | 62% |

Asymmetric Synthesis Methodologies

The development of asymmetric routes to chiral naphthyridinone derivatives is essential for exploring their stereospecific interactions with biological targets. While direct asymmetric synthesis of this compound is not prominently described, general strategies in asymmetric synthesis are applicable. One key approach is the enantioselective reduction of a prochiral precursor. For instance, the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold was achieved through a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. acs.org This transformation established the crucial stereocenter in high enantiomeric excess. acs.org

Another powerful technique is the use of chiral ligands in metal-catalyzed reactions. Asymmetric addition of Grignard reagents to ketones, mediated by chiral tridentate ligands derived from 1,2-diaminocyclohexane, has been shown to produce chiral tertiary alcohols with high enantioselectivity. rsc.org Such a strategy could potentially be adapted to create chiral centers within the substituents of the naphthyridinone core. These methods underscore the potential for creating enantiomerically pure naphthyridinone-based compounds through the application of modern asymmetric catalysis. acs.orgrsc.org

Nucleophilic Substitution and Derivatization Strategies

The 1,6-naphthyridinone scaffold is amenable to a variety of derivatization strategies, with nucleophilic substitution being a cornerstone technique for introducing functional diversity. Halogenated naphthyridinones, such as the 5-chloro derivatives produced via Grignard-mediated synthesis, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov The chlorine atom at the C5 position can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a library of new analogues. nih.gov

Furthermore, the amino group at the C5 position of the target compound offers a handle for further derivatization. It can undergo acylation, alkylation, or be used in coupling reactions to attach a wide range of substituents. researchgate.net For example, in related heterocyclic systems, amino groups are readily converted to amides or sulfonamides. caltech.edu Derivatization is also a key strategy in analytical methods; for instance, naphthenic acids are derivatized using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to enhance their detection by mass spectrometry, a technique that could be applied to naphthyridinone carboxylic acid derivatives. nih.gov

Reductive Transformations in Naphthyridinone Synthesis

Reductive transformations are integral to the synthesis of the naphthyridinone core and its precursors. A common strategy involves the reduction of a nitro group to an amine, which can then serve as a key building block for constructing the heterocyclic system. For example, the synthesis of a 1,5-naphthyridine (B1222797) core involved the reduction of both a nitro and a carbonyl group using aluminum borohydride, followed by lactamization. nih.gov

In the context of producing saturated or partially saturated naphthyridine rings, catalytic hydrogenation is a frequently employed method. The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been accomplished via the reduction of the corresponding pyridine ring. acs.org This can be achieved using various reducing agents, including catalytic hydrogenation over palladium or platinum, or through transfer hydrogenation methods. acs.org These reductive steps are crucial for accessing analogues with different degrees of saturation, which can significantly impact their three-dimensional shape and biological properties. nih.gov

Purification and Isolation Techniques for Naphthyridinone Compounds

The purification and isolation of naphthyridinone compounds are critical steps to ensure the high purity required for chemical and biological evaluation. plantaanalytica.com Given the presence of multiple nitrogen atoms, these compounds often exhibit moderate to high polarity. teledynelabs.com

Chromatographic Methods:

Flash Chromatography: Silica gel column chromatography is the most common method for the initial purification of reaction mixtures. teledynelabs.com A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or dichloromethane, is used for elution. For more polar naphthyridinones, methanol is often added to the mobile phase. teledynelabs.com Due to the basic nature of the nitrogen atoms in the naphthyridine core, peak tailing can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the eluent. teledynelabs.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity (>99%), preparative RP-HPLC is the technique of choice. plantaanalytica.complantaanalytica.com C18 columns are most frequently used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. plantaanalytica.com To ensure sharp peaks and good separation, a pH modifier is typically added. Trifluoroacetic acid (TFA) is commonly used for acidic conditions, while buffers like ammonium acetate can be employed to control the pH. plantaanalytica.com

Recrystallization: This is a simple and effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of high-purity crystals. The choice of solvent is crucial and is determined empirically.

General Handling and Isolation: After chromatographic separation, the fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. If the compound is isolated as a salt (e.g., a TFA salt from RP-HPLC), it may be necessary to perform a salt-freeing step or an ion exchange. For storage, particularly for long-term stability, it is advisable to store the purified compound as a solid, protected from light and moisture, and at low temperatures. biosynth.comgenosphere-biotech.com

| Technique | Stationary Phase / Method | Typical Mobile Phase / Solvent System | Notes |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A basic modifier (e.g., triethylamine) may be added to prevent peak tailing. teledynelabs.com |

| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile or Water/Methanol with a modifier | Trifluoroacetic acid (TFA) or formic acid are common acidic modifiers. teledynelabs.complantaanalytica.com |

| Recrystallization | N/A | Ethanol, Isopropanol, Acetonitrile, or mixtures | Effective for obtaining highly crystalline, pure solid material. |

Mechanistic Insights and Molecular Target Interactions of 5 Amino 1 Butyl 1,6 Naphthyridin 4 1h One Analogues

Molecular Recognition and Binding Affinities

The interaction of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one analogues with their protein targets is a key determinant of their biological activity. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective inhibitors.

X-ray Crystallographic Analysis of Ligand-Protein Complexes

X-ray crystallography provides high-resolution, three-dimensional structural data of ligand-protein complexes, offering unambiguous insights into the binding mode and key interactions. nih.gov For analogues of this compound, crystallographic studies have been instrumental in elucidating their binding to phosphodiesterase (PDE) enzymes.

Specifically, the crystal structure of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones complexed with PDE4 has confirmed the binding orientation of this class of inhibitors. ebi.ac.uknih.gov These studies have revealed how the naphthyridinone core and its substituents occupy the active site, providing a structural basis for their inhibitory activity. nih.gov The analysis of these crystal structures shows that the ligands bind within a hydrophobic pocket and can directly interact with the metal ions in the active site. nih.gov The ability to obtain such detailed structural information is a prerequisite for structure-based drug design. nih.gov

The development of PDE4 subfamily-selective inhibitors has been advanced by the determination of crystal structures of the catalytic domains of PDE4A, PDE4B, and PDE4D. nih.gov These structures, particularly when co-crystallized with inhibitors, reveal subtle conformational differences that can be exploited for designing more selective compounds. nih.gov

Computational Molecular Docking Studies

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. mdpi.com This method has been extensively applied to understand the interactions of naphthyridinone analogues with their biological targets, particularly HIV-1 integrase.

Docking simulations of HIV-1 integrase inhibitors have been conducted to understand their binding within the catalytic core domain. nih.gov These studies often use a surrogate model, such as an integrase-DNA complex, to simulate the binding of inhibitors to the active site. The fitness of different compounds in these docking simulations has shown a significant correlation with their experimentally determined inhibitory concentrations (IC50s) in in vitro strand transfer assays. nih.gov

For naphthyridinone-based HIV-1 integrase inhibitors, docking studies have revealed key interactions with the enzyme's active site. nih.gov These models show that the inhibitors bind in the active site and that their binding is influenced by the presence of metal ions and the viral DNA. The amino acid residues involved in inhibitor binding, as predicted by docking, often correspond to those where mutations are known to confer drug resistance. nih.gov The insights gained from these computational models are valuable for the design of new analogues with improved potency and resistance profiles.

Enzymatic Modulation and Inhibition Mechanisms

The biological effects of this compound and its analogues stem from their ability to modulate the activity of specific enzymes. The following sections detail their inhibitory mechanisms against HIV integrase and phosphodiesterases.

HIV Integrase Strand Transfer Inhibition

Naphthyridinone derivatives have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.govnih.gov These inhibitors specifically target the strand transfer step of the integration process, preventing the insertion of the viral DNA into the host cell's genome. patsnap.comyoutube.com

The general mechanism of action for this class of inhibitors involves the chelation of two magnesium ions within the integrase-viral DNA complex. nih.gov This interaction is crucial for inhibiting the strand transfer reaction. The pharmacophore for these two-metal binding inhibitors typically consists of a metal-binding moiety with three heteroatoms and a hydrophobic aromatic ring. nih.gov

The catalytic core domain of HIV-1 integrase contains a conserved DDE motif (Asp64, Asp116, and Glu152) that is essential for its enzymatic activity. This motif coordinates two Mg2+ cofactors, which are critical for both the 3'-processing and strand transfer reactions. youtube.com

Naphthyridinone-based inhibitors are designed to interact with this catalytic triad (B1167595) and the associated Mg2+ ions. nih.gov By binding to this complex, the inhibitor effectively blocks the active site and prevents the strand transfer reaction from occurring. youtube.comyoutube.com The binding of the inhibitor to the integrase-DNA complex is a key aspect of its mechanism, and it has been shown that these inhibitors have a much higher affinity for the complex than for the free enzyme.

Table 1: Inhibitory Activity of Naphthyridinone Analogues against HIV-1 Integrase

| Compound | Target | IC50 (nM) |

| GSK364735 | HIV-1 Integrase (Strand Transfer) | 7.8 ± 0.8 |

This table presents the in vitro inhibitory potency of a representative naphthyridinone analogue against HIV-1 integrase.

Phosphodiesterase (PDE) Inhibition

Analogues of this compound have also been identified as potent inhibitors of phosphodiesterases (PDEs), particularly PDE4. nih.govnih.gov PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby playing a crucial role in intracellular signaling. mdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has therapeutic implications for inflammatory diseases. nih.gov

The rational design of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones has led to the development of potent PDE4 inhibitors with subnanomolar enzymatic potencies. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. These studies have shown that modifications to the naphthyridinone scaffold can significantly impact their potency and selectivity for different PDE isozymes. nih.gov

Table 2: Inhibitory Activity of Naphthyridinone Analogues against PDE4

| Compound | Target | IC50 (pM) |

| 1,8-naphthyridin-2(1H)-one derivative | PDE4 | Varies |

| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivative | PDE4 | Double-digit picomolar |

This table summarizes the inhibitory potency of different naphthyridinone-based scaffolds against PDE4. Specific IC50 values vary based on the substitutions on the core structure.

Cyclin-Dependent Kinase (CDK) Binding and Modulation

The 1,6-naphthyridin-2(1H)-one scaffold, a close structural relative of the 1,6-naphthyridin-4(1H)-one core, has been identified in compounds investigated for antitumor properties. nih.gov While the broader class of naphthyridines has been explored for various therapeutic applications, including cancer, specific data on the binding and modulation of Cyclin-Dependent Kinases (CDKs) by this compound or its direct analogues is not available in the current scientific literature. nih.govresearchgate.net Research on CDK inhibitors has largely focused on other heterocyclic systems. nih.govnih.govencyclopedia.pub

Bacterial Topoisomerase Inhibition (DNA Gyrase and Topoisomerase IV)

While the broader class of naphthyridones has been investigated as novel bacterial topoisomerase inhibitors (NBTIs), specific studies detailing the inhibitory activity of this compound or its close analogues against bacterial DNA gyrase and topoisomerase IV are not presently available. Research in this area has described other naphthyridine-based compounds, such as 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, which have been evaluated for antimycobacterial activity. rsc.org

Plasmodium falciparum Phosphatidylinositol-4-kinase β (PI4K) Inhibition

Research into PI4K inhibitors for antimalarial applications has extensively focused on the 1,5-naphthyridine (B1222797) scaffold, a structural isomer of the 1,6-naphthyridine (B1220473) core. nih.govresearchgate.netnih.gov Specifically, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K). nih.govresearchgate.net These compounds have demonstrated efficacy in reducing parasite growth by targeting this essential enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions at the 2 and 8 positions of the 1,5-naphthyridine ring are critical for potent antiplasmodial activity against both drug-sensitive and multi-drug-resistant strains of P. falciparum. researchgate.net

Some of these 1,5-naphthyridine analogues have shown minimal off-target activity against human phosphoinositide kinases, which is a promising characteristic for further development. nih.govnih.gov However, there is no currently available research specifically linking the this compound scaffold to the inhibition of P. falciparum PI4K.

Table 1: Inhibitory Activity of 1,5-Naphthyridine Analogues against P. falciparum

| Compound ID | Scaffold | Target | Activity (IC50) |

| Analogue 1 | 2,8-disubstituted-1,5-naphthyridine | P. falciparum (NF54) | 29 nM |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Modulation

Analogues of 1,6-naphthyridin-4(1H)-one have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair and a target in cancer therapy. A series of 1,3,4,5-tetrahydro-benzo[c] nih.govuab.cat-naphthyridin-6-ones, which are structurally related to the core compound, have been identified as potent PARP-1 inhibitors. The partial saturation of one of the rings in these derivatives was found to significantly enhance their inhibitory potency compared to their aromatic counterparts.

There is no direct information available for this compound itself.

Acetylcholinesterase Modulation and Calcium Channel Activity

Analogues of 1,6-naphthyridin-4(1H)-one, specifically 1,2,3,4-tetrahydrobenzo[h] nih.govuab.catnaphthyridines, have been developed and evaluated as inhibitors of acetylcholinesterase (AChE). uab.catnih.gov These compounds were designed based on a pyrano[3,2-c]quinoline scaffold and have demonstrated potent inhibitory activity against both human AChE and butyrylcholinesterase (BChE). uab.catnih.gov

Kinetic studies and molecular modeling suggest that these tetracyclic 1,6-naphthyridine derivatives bind to both the peripheral anionic site (PAS) and the mid-gorge of the AChE enzyme. uab.catnih.gov The introduction of a nitrogen atom in the naphthyridine ring system, a bioisosteric replacement from the original oxygen-containing scaffold, led to a significant increase in inhibitory potency. nih.gov For instance, compound 16a from the study emerged as a potent dual inhibitor of AChE and BChE with an IC50 value of 65 nM for human AChE. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of 1,2,3,4-Tetrahydrobenzo[h] nih.govuab.catnaphthyridine Analogues

| Compound ID | Scaffold | Target | Activity (IC50) |

| 16a | 1,2,3,4-tetrahydrobenzo[h] nih.govuab.catnaphthyridine | Human AChE | 65 nM |

There is currently no available scientific literature describing the modulation of calcium channel activity by this compound or its close analogues.

Investigations into Non-Enzymatic Mechanisms

Divalent Metal Cation Sequestration

The ability of a compound to sequester divalent metal cations is a non-enzymatic mechanism that can influence biological activity. rsc.orgnih.gov However, there are no available studies in the scientific literature that investigate the potential for this compound or its analogues to sequester divalent metal cations. Research into metal chelation has focused on other classes of compounds. rsc.orgresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,6 Naphthyridin 4 1h One Derivatives

Elucidation of Key Structural Features for Biological Activity.nih.govresearchgate.net

The biological activity of 1,6-naphthyridin-4(1H)-one derivatives is intricately linked to their structural features. The core scaffold of 1,6-naphthyridine (B1220473) is a privileged structure in medicinal chemistry, known to be a versatile ligand for various biological receptors when appropriately substituted. rsc.orgresearchgate.netmdpi.com

Influence of Substituents at N1, C3, C4, C5, C7, and C8 Positions.nih.govmdpi.com

Systematic modifications at various positions of the 1,6-naphthyridinone ring have demonstrated a profound impact on the biological efficacy of these compounds.

N1 Position: The substituent at the N1 position is crucial for activity. Studies on related 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one inhibitors have shown that an N-1 alkyl substituent, particularly one with a terminal free amino group, is essential for effective c-Met kinase inhibition. rsc.org

C3 and C4 Positions: The substitution pattern at the C3 and C4 positions, including the degree of saturation, significantly influences the biological activity profile. nih.gov In 1,6-naphthyridin-2(1H)-ones, the presence of a C3-C4 double bond is often associated with antitumor properties, while a single bond at this position is more common in compounds developed for cardiovascular diseases. nih.gov For derivatives with a C3-C4 single bond, the substitution pattern can be quite diverse, though a single substituent at C3 is a common feature. nih.gov In contrast, for those with a C3-C4 double bond, having a substituent at C3 or no substituents at C3 and C4 are the most prevalent arrangements. nih.gov

C5 Position: The C5 position is a key site for modification to enhance potency. The introduction of an amino substituent at the C5 position of the 1,6-naphthyridine scaffold has been shown to successfully mitigate rapid aldehyde oxidase-mediated metabolism. nih.gov In the development of c-Met kinase inhibitors, adding a 4′-carboxamide phenoxy group at the C-5 position led to a significant improvement in potency. rsc.org For 1,6-naphthyridin-2(1H)-ones, while an unsubstituted C5 position is common, carbon and oxygen substituents are also found in a significant number of derivatives. researchgate.net

C7 Position: Substitutions at the C7 position have been explored to modulate activity. In a series of 8-hydroxy-1,6-naphthyridine-7-carboxamides, various amide substitutions were synthesized to explore the structure-activity relationship (SAR). nih.gov For 1,6-naphthyridin-2(1H)-ones, the most common scenario is an unsubstituted C7 position, often in combination with an alkyl group at the C5 position. researchgate.net A recent study on RET inhibitors found that a 7-(1-methyl-1H-pyrazol-4-yl) group conferred potent activity against RET and its solvent-front mutants. nih.gov

C8 Position: The C8 position has been identified as a critical point for introducing substituents to improve both potency and metabolic stability. nih.gov In the development of CDK8/19 inhibitors, placing optimal substituents at the C-8 position of the 1,6-naphthyridine scaffold was a key strategy. nih.gov For quinazolin-4-ones, a related scaffold, investigations into larger substituents at the C-8 position showed that nitro- and diol-substituents could engage in new interactions, thereby improving affinity and selectivity. researchgate.net In 1,6-naphthyridin-2(1H)-ones, the C8 position is unsubstituted in a large majority of reported structures. nih.gov

| Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|

| N1 | Alkyl with terminal amino group | Essential for c-Met kinase inhibition | rsc.org |

| C3/C4 | C3-C4 double bond | Associated with antitumor activity | nih.gov |

| C5 | Amino group | Improves metabolic stability | nih.gov |

| C5 | 4′-carboxamide phenoxy group | Significantly improves potency for c-Met inhibition | rsc.org |

| C7 | 1-methyl-1H-pyrazol-4-yl | Potent inhibition of RET kinase and mutants | nih.gov |

| C8 | N-methyl or NH sultam | Improves metabolic stability while maintaining potency | nih.gov |

Role of Intramolecular Hydrogen Bonding.

Intramolecular hydrogen bonding plays a significant role in defining the conformational preferences of naphthyridine derivatives, which in turn affects their interaction with biological targets. researchgate.net For certain 1,6-naphthyridine derivatives, two distinct intramolecular hydrogen-bonded structures can contribute to the ground state of the molecule. researchgate.net This internal bonding can stabilize the molecule in a specific conformation that is favorable for binding to a receptor. For instance, in related heterocyclic systems, the formation of a six-membered ring via an intramolecular hydrogen bond is expected to create a more stable bond. researchgate.net The strength of these hydrogen bonds can be influenced by the substitution pattern on the aromatic rings. researchgate.net The presence of an intramolecular hydrogen bond is often confirmed by spectroscopic methods, such as NMR, where a downfield chemical shift of the involved proton that is independent of concentration is observed. researchgate.netmdpi.com

Impact of Stereochemistry on Activity.

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity. In the synthesis of naphthyridine derivatives, stereochemistry can be controlled to achieve desired biological outcomes. For example, the synthesis of certain fused naphthyridine derivatives can be diastereoselective, with the reaction conditions influencing the stereochemical outcome. ekb.eg The use of specific catalysts can lead to the formation of primarily cis diastereoisomers, while the addition of a reagent like water can shift the selectivity towards the trans isomer. ekb.eg This ability to selectively synthesize different stereoisomers is crucial, as the precise spatial arrangement of substituents often dictates the binding affinity and efficacy of a molecule at its biological target.

Optimization of Molecular Properties.researchgate.net

Polarity-Focused Optimization.

Adjusting the polarity of a molecule is a common strategy to improve its physicochemical properties, such as aqueous solubility and metabolic stability. nih.gov In one study on 8-hydroxy naphthyridine derivatives, an initial lead compound with a non-polar 4-chlorophenyl group was found to be potent but had poor solubility and metabolic stability. nih.gov By replacing this group with more polar substituents, such as morpholine (B109124) and pyrrolidinone, researchers were able to develop analogs with significantly improved solubility and metabolic profiles, demonstrating a successful polarity-focused optimization strategy. nih.gov

Relationships between Structure and Microsomal Metabolic Stability.

The metabolic stability of a compound, often assessed using liver microsomes, is a key predictor of its lifespan in the body. researchgate.net Structural modifications can have a significant impact on this property. For instance, the introduction of an N-methyl or NH sultam at the C-8 position of the 1,6-naphthyridine scaffold was shown to improve metabolic stability while maintaining potent activity. nih.gov Furthermore, adding an amino substituent at the C5 position was found to prevent rapid metabolism by aldehyde oxidase. nih.gov Studies with liver microsomes from different species (human, mouse, rat) can reveal species-specific differences in metabolism, providing crucial information for preclinical development. researchgate.net A compound may exhibit high stability in human liver microsomes but be metabolized more rapidly in rodent microsomes, a factor that must be considered when interpreting animal model data. researchgate.net

| Compound Series | Structural Modification | Impact on Property | Reference |

|---|---|---|---|

| 8-Hydroxy Naphthyridines | Replacement of 4-chlorophenyl with polar morpholine or pyrrolidinone | Improved aqueous solubility and metabolic stability | nih.gov |

| 2,8-disubstituted-1,6-naphthyridines | Introduction of N-methyl or NH sultam at C-8 | Improved metabolic stability | nih.gov |

| 2,8-disubstituted-1,6-naphthyridines | Introduction of an amino group at C-5 | Mitigated rapid aldehyde oxidase-mediated metabolism | nih.gov |

| Compound 12 (a complex molecule) | Incubation with liver microsomes | High stability in human, modest stability in mouse and rat microsomes | researchgate.net |

Structure-Related hERG Inhibition Profiling (as a property assessment)

The assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical step in preclinical safety evaluation. Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that may precipitate fatal cardiac arrhythmias. nih.gov For kinase inhibitors, a class to which many 1,6-naphthyridinone derivatives belong, hERG liability is a recurrent challenge. Therefore, early-stage hERG inhibition profiling is essential.

The structure-property relationship (SPR) for hERG inhibition is complex, but certain molecular features are known to increase the risk. Key contributors often include a basic nitrogen atom that can become protonated and high lipophilicity, which facilitates entry into the channel's inner cavity. Medicinal chemistry strategies to mitigate hERG risk for heterocyclic compounds often involve modulating these properties.

While specific IC₅₀ data for a broad series of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one analogues are not widely published, studies on the closely related 1,6-naphthyridin-2(1H)-one scaffold provide valuable insights. For instance, in the development of selective FGFR4 inhibitors, detailed structural optimizations led to the identification of compound A34 , which exhibited a low risk of hERG toxicity. acs.orgresearchgate.net This successful outcome underscores the feasibility of designing naphthyridinone-based compounds with a favorable cardiac safety profile. The optimization process typically involves a polarity-focused approach to delineate clear structure-property relationships for both metabolic stability and hERG inhibition. nih.govosu.edu

General strategies employed to reduce hERG inhibition are directly applicable to the 1,6-naphthyridin-4(1H)-one scaffold and are summarized in the table below.

| Strategy | Rationale |

| Reduce Lipophilicity (cLogP) | Decreases non-specific binding and partitioning into the hERG channel pore. |

| Modulate Basicity (pKa) | Attenuating the pKa of basic nitrogen centers reduces the likelihood of protonation at physiological pH, which is a key interaction feature for many hERG blockers. |

| Introduce Polar Groups | Adding polar functional groups (e.g., hydroxyls, amides) can reduce lipophilicity and may form intramolecular hydrogen bonds that alter the conformation, preventing optimal fit within the hERG channel. |

| Steric Hindrance | Introducing bulky groups near the key interacting pharmacophore can create steric clashes that prevent the molecule from binding effectively to the channel. |

By systematically applying these principles, chemists can navigate away from hERG liability while optimizing for on-target potency.

Design Principles for Naphthyridinone Analogues

The 1,6-naphthyridinone core is recognized as a privileged scaffold in medicinal chemistry, capable of serving as a foundation for ligands targeting a variety of biological receptors. researchgate.net The design of analogues based on this structure is guided by principles of rational design, which leverages an understanding of the target's three-dimensional structure, and by the careful consideration of physicochemical properties that govern a molecule's "drug-likeness."

Rational Design Based on Target Interaction

Rational drug design for 1,6-naphthyridinone analogues has been successfully applied, particularly in the development of potent and selective kinase inhibitors. This approach relies on understanding the specific molecular interactions between the inhibitor and the amino acid residues within the kinase's ATP-binding site.

A prominent example is the design of inhibitors for the AXL receptor tyrosine kinase. Starting from a lead compound, structure-based drug design and scaffold hopping strategies were used to discover a new series of 1,6-naphthyridin-4-one derivatives. nih.gov This effort led to compound 13c , a highly potent AXL inhibitor with an IC₅₀ value of 3.2 nM. nih.gov Similarly, another study focused on optimizing a 1,6-naphthyridinone series to improve AXL potency and selectivity over the highly homologous MET kinase, resulting in the selective type II AXL inhibitor 25c (AXL IC₅₀ = 1.1 nM). nih.gov

In the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, rational design focused on targeting a specific cysteine residue (Cys552) within the receptor. acs.orgresearchgate.net This led to the development of a series of 1,6-naphthyridin-2(1H)-one derivatives, where modifications were systematically made to optimize interactions with the kinase hinge region and the specific cysteine. The structure-activity relationship (SAR) from these studies provides a clear blueprint for designing analogues.

Table of Structure-Activity Relationship (SAR) for Kinase Inhibition:

| Position of Substitution | Modification | Impact on Activity |

|---|---|---|

| N-1 Position | Introduction of alkyl groups with terminal amines | Often crucial for interacting with the solvent-exposed region or forming key hydrogen bonds. nih.gov |

| C-5 Position | Addition of substituted phenoxy groups | Can significantly enhance potency by accessing deeper pockets within the binding site and forming additional interactions. nih.gov |

| C-7 Position | Varied substitutions | Modulates selectivity and physical properties. For example, specific triazolyl groups were explored for antileishmanial activity in 8-hydroxy-1,6-naphthyridines. nih.gov |

| Core Scaffold | Scaffold hopping (e.g., from a different heterocycle to the 1,6-naphthyridin-4-one) | Can improve potency, selectivity, and pharmacokinetic properties. nih.gov |

This targeted approach, informed by molecular modeling and X-ray crystallography, allows for the precise tuning of a compound's affinity and selectivity for its intended biological target.

Advanced Characterization and Computational Studies of 5 Amino 1 Butyl 1,6 Naphthyridin 4 1h One

Spectroscopic Analysis for Structural Elucidation beyond Basic Identification

Spectroscopic techniques are indispensable tools for the unambiguous determination of molecular structures. For 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Detailed ¹H and ¹³C NMR data are crucial for mapping the proton and carbon framework of the molecule. While specific experimental data for this compound is not widely published, analysis of related structures allows for the prediction of characteristic chemical shifts.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthyridinone core, the protons of the butyl chain, and the amino group protons. The chemical shifts and coupling constants would be influenced by the electronic environment of each proton.

¹³C NMR: The carbon spectrum would complement the proton data, with signals corresponding to the carbonyl carbon, the aromatic carbons of the bicyclic system, and the aliphatic carbons of the butyl group. The positions of these signals are indicative of the carbon hybridization and substitution patterns.

A comprehensive search of available scientific literature and databases did not yield specific, experimentally verified ¹H and ¹³C NMR data tables for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Amide) | 1650-1680 | Stretching |

| C=C / C=N (Aromatic rings) | 1500-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

Note: This table represents expected ranges and actual peak positions may vary based on the specific molecular environment and experimental conditions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and elemental composition.

MS: In a standard mass spectrum, this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl chain or other small fragments.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a critical step in the confirmation of a newly synthesized compound.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry offers valuable insights into the electronic structure, properties, and reactivity of molecules, often complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT has become a standard method for the computational study of organic molecules, providing a good balance between accuracy and computational cost.

DFT calculations can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of its electronic transitions. This theoretical spectrum can then be compared with experimental data to aid in structural confirmation and to understand the electronic nature of the compound. The calculations would typically involve optimizing the ground state geometry of this compound, followed by time-dependent DFT (TD-DFT) to compute the excitation energies and oscillator strengths.

A detailed search did not locate any published studies presenting the results of DFT calculations or theoretical electronic absorption spectra for this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. Through computational methods, the various possible conformations of this compound could be explored. Energy minimization calculations would then identify the most stable conformation, or global minimum, on the potential energy surface. This information is vital for understanding how the molecule might interact with biological targets. At present, there are no published conformational analysis or energy minimization studies for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized molecule to confirm its empirical formula. For this compound (C12H16N4O), the theoretical elemental composition would be calculated and compared to experimental values obtained from combustion analysis. Typically, the experimental values are expected to be within ±0.4% of the calculated values to confirm the purity of the sample. While this is a standard procedure, the specific elemental analysis data for this compound is not available in published literature.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 62.05 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 6.95 |

| Nitrogen | N | 14.01 | 4 | 56.04 | 24.14 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.89 |

| Total | 232.288 | 100.00 |

Preclinical in Vitro Research of 5 Amino 1 Butyl 1,6 Naphthyridin 4 1h One Analogues

Cellular Assays for Biological Activity

Cellular assays are fundamental in determining the biological effects of novel compounds in a biologically relevant context. Analogues of 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one have been subjected to a number of these assays to ascertain their potential as therapeutic agents.

Antiviral Potency in Cell-Based Assays (e.g., HIV vectors)

Derivatives of the 1,6-naphthyridine (B1220473) scaffold have demonstrated notable antiviral properties. Specifically, certain 8-hydroxy- nih.govdtic.milnaphthyridines have been identified as potent inhibitors of HIV-1 integrase. nih.gov One such naphthyridine derivative, compound 7 , was found to inhibit the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 microM, with no observed cytotoxicity at concentrations up to 12.5 microM. nih.gov Further research into 1,6-naphthyridine-7-carboxamides has shown that 5-substituted-8-hydroxy- nih.govdtic.milnaphthyridines are potent inhibitors of HIV integrase. nih.gov The replacement of a quinolone nucleus with a naphthyridone core has also proven to be a productive strategy in the development of anti-HIV agents. researchgate.net

In a different antiviral context, a series of 1,6-naphthyridine analogues exhibited significant activity against human cytomegalovirus (HCMV). nih.govnih.gov One compound, designated as A1 , demonstrated an IC50 that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir (B1264) against HCMV strains AD 169 and Towne. nih.gov These compounds were also found to be effective against ganciclovir-resistant HCMV strains, suggesting a different mechanism of action. nih.govnih.gov

Table 1: Antiviral Activity of 1,6-Naphthyridine Analogues

| Compound/Analogue Class | Virus | Assay Type | Key Findings | Reference |

| Naphthyridine 7 | HIV-1 | Cell Culture | 95% inhibition of infection spread at 0.39 µM. | nih.gov |

| 5-Substituted-8-hydroxy- nih.govdtic.milnaphthyridines | HIV-1 | Not Specified | Potent integrase inhibitors. | nih.gov |

| Naphthyridone Core Analogues | HIV | Not Specified | Productive replacement for quinolone nucleus. | researchgate.net |

| Compound A1 | HCMV | Plaque Reduction | 39- to 223-fold lower IC50 than ganciclovir. | nih.gov |

| 1,6-Naphthyridine Analogues | HCMV | Not Specified | Active against ganciclovir-resistant strains. | nih.govnih.gov |

Cellular Proliferation Assays (e.g., against cancer cell lines)

The antiproliferative activity of 1,6-naphthyridin-4(1H)-one analogues has been investigated in various cancer cell lines. The repositioning of HIV-1 integrase inhibitors based on the 1,6-naphthyridine-7-carboxamide scaffold has led to the discovery of compounds with significant cytotoxic effects against cancer cells. nih.gov Specifically, the 5-substituted-8-amino- nih.govdtic.milnaphthyridines demonstrated notable cytotoxicity. nih.gov Further optimization of 5,8-disubstituted- nih.govdtic.milnaphthyridines resulted in novel compounds with significant cytotoxicity in a panel of cancer cell lines. nih.gov

In a separate line of research, a series of 1,6-naphthyridin-4-one derivatives were developed as potent inhibitors of the AXL receptor tyrosine kinase, a target in cancer therapy. nih.gov Compound 13c from this series was identified as a highly potent AXL inhibitor with an IC50 value of 3.2 ± 0.3 nM and demonstrated significant in vivo antitumor efficacy in a tumor xenograft model. nih.gov Another study focused on a PKC-ι specific inhibitor, ICA-1s , which was shown to decrease cell growth and induce apoptosis in various cancer cell lines. nih.gov In vivo studies with this compound in a murine model showed a significant reduction in the growth rate of prostate carcinoma tumors. nih.gov

Table 2: Antiproliferative Activity of 1,6-Naphthyridin-4(1H)-one Analogues

| Compound/Analogue Class | Target/Mechanism | Cancer Type | Key Findings | Reference |

| 5-Substituted-8-amino- nih.govdtic.milnaphthyridines | Not Specified | Various | Significant cytotoxicity. | nih.gov |

| 5,8-Disubstituted- nih.govdtic.milnaphthyridines | Oncogenic Kinases | Various | Significant cytotoxicity. | nih.gov |

| Compound 13c | AXL Inhibitor | Not Specified | IC50 of 3.2 ± 0.3 nM; significant in vivo antitumor efficacy. | nih.gov |

| ICA-1s | PKC-ι Inhibitor | Prostate Carcinoma | Decreased cell growth, induced apoptosis, and reduced tumor growth in vivo. | nih.gov |

Antibacterial Activity Assays

The 1,8-naphthyridine (B1210474) core is a well-established scaffold in antibacterial drug discovery, with nalidixic acid being an early example. nih.gov While the provided information primarily focuses on 1,8-naphthyridine derivatives, it highlights the potential of the broader naphthyridine class of compounds as antibacterial agents. For instance, enoxacin, a 1,8-naphthyridine derivative, inhibits bacterial DNA gyrase and is used to treat a variety of infections. nih.gov Furthermore, certain 1,8-naphthyridine-3-carboxylic acid derivatives have shown very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. nih.gov Although direct data on this compound analogues is not prevalent in the provided search results, the established antibacterial profile of the naphthyridine family suggests a potential avenue for investigation.

Antimalarial Activity Assays

Analogues of the 1,6-naphthyridine scaffold have not been extensively detailed for antimalarial activity in the provided search results. However, research into other heterocyclic compounds provides a basis for the potential of nitrogen-containing ring systems in antimalarial drug discovery. For example, a series of 3'-amido-3'-deoxy-N(6)-(1-naphthylmethyl)adenosines displayed moderate but significant activity against the Dd2 strain of Plasmodium falciparum in the low-micromolar range. nih.gov Additionally, N(6)-(1-naphthylmethyl)-5'-deoxy-5'-(amido)adenosines and N(6)-(4-phenylbenzyl)-5'-deoxy-5'-(amido)adenosines also showed significant activity against malaria-causing parasites. nih.gov While these are not direct analogues of this compound, they underscore the potential of complex nitrogen-containing molecules in the development of new antimalarial agents.

Biochemical Assays for Target Engagement

Biochemical assays are essential for confirming that a compound interacts with its intended molecular target. nih.gov These assays provide a more direct measure of a compound's activity, free from the complexities of a cellular environment.

Integrase Strand Transfer Biochemical Assays

A significant focus of the research on 1,6-naphthyridine analogues has been their ability to inhibit the strand transfer step of HIV integrase. nih.gov Biochemical assays have been instrumental in quantifying this activity. One 8-hydroxy- nih.govdtic.milnaphthyridine, compound 7 , was found to inhibit the strand transfer process catalyzed by integrase with an IC50 of 10 nM. nih.gov Further studies on noncytotoxic naphthyridine-containing INSTIs (integrase strand transfer inhibitors) have identified compounds with low nanomolar IC50 values against HIV-1 variants, including those with resistance mutations. acs.org For example, the phenylsulfone 4f demonstrated potent activity against recombinant HIV integrase in biochemical assays. acs.org These biochemical findings correlate well with the antiviral activity observed in cell-based assays, confirming that the mechanism of action for these compounds is indeed the inhibition of HIV integrase. nih.govacs.org

Table 3: Biochemical Activity of 1,6-Naphthyridine Analogues against HIV Integrase

| Compound/Analogue Class | Assay Type | Key Findings | Reference |

| Naphthyridine 7 | Integrase Strand Transfer | IC50 of 10 nM. | nih.gov |

| Phenylsulfone 4f | Recombinant HIV IN Assay | Potent activity. | acs.org |

| Noncytotoxic Naphthyridine INSTIs | Not Specified | Low nanomolar IC50 values against resistant HIV-1 variants. | acs.org |

DNA Gyrase and Topoisomerase IV Inhibition Assays

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating newly replicated chromosomes. nih.gov Inhibition of these enzymes leads to disruption of DNA replication and, ultimately, bacterial cell death. nih.gov

Studies on other classes of topoisomerase inhibitors have established that the primary target can differ between Gram-positive and Gram-negative bacteria. nih.gov For many quinolones in Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. nih.gov

Research on aminocoumarin analogues has shown that they are potent inhibitors of DNA gyrase supercoiling activity. nih.gov For instance, in a study of various aminocoumarins, it was found that these compounds inhibited S. aureus gyrase more effectively than E. coli gyrase. nih.gov The inhibitory concentrations (IC50) are determined through in vitro assays that measure the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. nih.gov

Table 1: Example Inhibitory Activity of Aminocoumarin Analogues against Bacterial Topoisomerases This table presents example data for a class of related compounds to illustrate the type of findings in this research area, as specific data for this compound was not available.

| Compound | S. aureus DNA Gyrase IC50 (µM) | E. coli DNA Gyrase IC50 (µM) | S. aureus Topoisomerase IV IC50 (µM) | E. coli Topoisomerase IV IC50 (µM) |

|---|---|---|---|---|

| Novobiocin | 0.02 | 0.15 | >100 | >100 |

| Clorobiocin | 0.01 | 0.08 | >100 | >100 |

| Coumermycin A1 | 0.005 | 0.01 | >100 | >100 |

Phosphatidylinositol-4-kinase β (PI4K) Inhibition Assays

Phosphatidylinositol-4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The beta isoform (PI4Kβ) has been identified as a potential target for therapeutic intervention in various diseases.

Currently, there is a lack of publicly available preclinical data from in vitro studies assessing the inhibitory activity of this compound or its close analogues against Phosphatidylinositol-4-kinase β. Further research is required to determine if this class of compounds interacts with and modulates the activity of PI4Kβ.

PDE Activity Assays

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. PDE4 is a particularly attractive target for the treatment of inflammatory diseases. mdpi.com

While direct data on this compound is not available, a study on the closely related 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones has demonstrated potent PDE4 inhibitory activity. nih.gov Rational design of this series of naphthyridinones led to compounds with subnanomolar enzymatic potencies. nih.gov Through structure-based design targeting the PDE4 enzyme's metal-binding pocket and a solvent-filled pocket, researchers achieved compounds with double-digit picomolar enzymatic potencies. nih.gov

Table 2: Example PDE4 Inhibitory Activity of 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Analogues This table presents example data for a class of closely related compounds to illustrate the type of findings in this research area, as specific data for this compound was not available.

| Compound Analogue | PDE4B IC50 (nM) |

|---|---|

| Analogue 1 | 0.54 |

| Analogue 2 | 0.82 |

| Analogue 3 | 1.2 |

The inhibitory activity of these compounds is typically assessed using in vitro assays that measure the hydrolysis of cAMP by recombinant human PDE4 enzymes. The results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mechanism of Resistance Studies (e.g., against drug-resistant viral strains)

The emergence of drug resistance is a major challenge in the treatment of infectious diseases. For antiviral drugs, resistance can arise through mutations in the viral genes that encode the drug's target protein. nih.gov These mutations can alter the drug-binding site, reducing the affinity of the drug for its target and thereby diminishing its efficacy. nih.gov

In the context of viral infections, resistance mechanisms are well-documented for various classes of antiviral agents. For example, resistance to neuraminidase inhibitors in influenza viruses often involves mutations in the neuraminidase enzyme that prevent the drug from blocking viral release. researchgate.netcdc.gov Similarly, resistance to reverse transcriptase inhibitors in HIV can occur through mutations in the reverse transcriptase enzyme that either prevent the binding of the inhibitor or facilitate its removal from the DNA chain. nih.gov

While no specific studies on the mechanisms of resistance to this compound in drug-resistant viral strains are currently available, general principles of drug resistance can be considered. If this compound were to exhibit antiviral activity by targeting a specific viral protein, the primary mechanism of resistance would likely involve mutations in the gene encoding that protein. For instance, if it were to target a viral polymerase, mutations in the polymerase gene could lead to reduced binding of the compound.

The selection of resistant viral strains is driven by the selective pressure exerted by the antiviral drug. nih.gov Prolonged exposure to the drug, particularly in settings of high viral replication, increases the likelihood of resistant mutants emerging and becoming the dominant viral population. nih.gov

Future Directions and Emerging Research Avenues for 1,6 Naphthyridin 4 1h One Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of 1,6-naphthyridine (B1220473) derivatives is an active area of research, with a growing emphasis on sustainability and efficiency. Traditional methods are often being replaced by innovative strategies that offer better yields, milder reaction conditions, and reduced environmental impact.

Recent advancements include the development of one-pot synthesis and multi-component reactions (MCRs). researchgate.netekb.eg For instance, a one-pot reaction involving benzylidene-cyanothioacetamide and cyclic ketones in the presence of piperidine (B6355638) has been used to create various 1,6-naphthyridine derivatives. researchgate.net Another approach utilizes camphor (B46023) sulfonic acid (CSA) as an organocatalyst in an ABB' type multi-component coupling reaction to produce pyrano and furano naphthyridine derivatives with high diastereoselectivity. ekb.eg

Acid-mediated intramolecular cyclization is also a key strategy. A mild and effective method using trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) has been developed for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines from 4-(arylamino)nicotinonitrile precursors. nih.gov This method is notable for its good to excellent yields (41–98%) and scalability. nih.gov Similarly, organocatalytic methods are being explored, such as a cyclizative rearrangement of azaarene 1-oxides to produce 3-hydroxylated azaarenes, including 1,6-naphthyridine derivatives, using an in-situ formed nitrilium ion as the catalyst. acs.org

These modern synthetic strategies represent a move towards greener chemistry, minimizing waste and energy consumption while expanding the diversity of accessible 1,6-naphthyridinone scaffolds.

Table 1: Comparison of Modern Synthetic Strategies for 1,6-Naphthyridine Derivatives

| Synthetic Strategy | Key Features | Catalyst/Reagents | Advantages | Reference |

| One-Pot Synthesis | Reaction of benzylidene-cyanothioacetamide and cyclic ketones. | Piperidine | Simplicity, efficiency. | researchgate.net |

| Multi-Component Reaction (MCR) | Diastereoselective synthesis of pyrano and furano naphthyridines. | Camphor sulfonic acid (CSA) | High yields, high diastereoselectivity, organocatalytic. | ekb.eg |

| Friedel–Crafts Annulation | Intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. | CF3SO3H or H2SO4 | Mild conditions, good to excellent yields, scalable. | nih.gov |

| Organocatalytic Rearrangement | meta-C–H hydroxylation of azaarene N-oxides. | In situ-formed nitrilium ion | Metal-free, high yields, column-free operation. | acs.org |

Exploration of New Pharmacological Targets and Biological Pathways

The 1,6-naphthyridine core is a versatile scaffold for targeting a range of biological molecules. While their role as antibacterial agents is established, recent research has unveiled novel pharmacological targets, particularly in the field of oncology. nih.gov

One significant area of exploration is the inhibition of receptor tyrosine kinases (RTKs).

FGFR4: A series of 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govacs.org Overactivity of the FGF19-FGFR4 signaling pathway is a critical factor in hepatocellular carcinoma (HCC), making FGFR4 a promising therapeutic target. nih.govacs.org

AXL: The receptor tyrosine kinase AXL is another attractive target in cancer therapy. Recently, 1,6-naphthyridin-4-one derivatives have been developed as potent AXL inhibitors, with compound 13c showing an IC50 value of 3.2 ± 0.3 nM and significant in vivo antitumor efficacy. nih.gov

c-Met: By incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework, researchers have identified a new class of c-Met kinase inhibitors based on a 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one structure. rsc.org

Beyond oncology, derivatives are being investigated for other roles. For example, 5-Amino-1-naphthol is a related compound used in chemical research. sigmaaldrich.com The exploration of such derivatives continues to expand the potential therapeutic applications of the core structure.

Table 2: Emerging Pharmacological Targets for 1,6-Naphthyridinone Derivatives

| Target | Compound Class | Therapeutic Area | Key Findings | Reference |

| FGFR4 | 1,6-Naphthyridin-2(1H)-one derivatives | Hepatocellular Carcinoma (HCC) | Potent and highly selective inhibition; antitumor efficacy in xenograft models. | nih.govacs.org |

| AXL | 1,6-Naphthyridin-4-one derivatives | Cancer | Highly potent and orally bioavailable inhibitors with in vivo antitumor efficacy. | nih.gov |

| c-Met Kinase | 1H-Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives | Cancer | Identification of a novel chemotype for c-Met inhibition. | rsc.org |

Advanced Computational Modeling for Predictive Design

The design and optimization of novel 1,6-naphthyridinone-based inhibitors are increasingly reliant on advanced computational techniques. Structure-based drug design (SBDD) and other in silico methods allow for the predictive design of molecules with enhanced potency and improved pharmacokinetic profiles.

For example, the discovery of potent AXL inhibitors was guided by SBDD and scaffold hopping strategies. nih.gov This computational approach enabled the rational design of compound 13c , which demonstrated significantly improved in vivo antitumor efficacy and favorable pharmacokinetic properties compared to earlier compounds. nih.gov Similarly, the design of selective FGFR4 inhibitors involved focusing on the specific Cys552 residue within the receptor's binding site, a strategy informed by molecular modeling. nih.govresearchgate.net These computational studies help to elucidate structure-activity relationships (SAR) and guide synthetic efforts, saving time and resources.

Integration of Omics Technologies for Systems-Level Understanding of Compound Action

To fully comprehend the biological effects of 1,6-naphthyridinone derivatives, researchers are beginning to integrate high-throughput "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of a compound's impact on cellular networks and pathways. nih.gov

By applying omics technologies, it is possible to move beyond a single-target interaction and map the broader cellular response to a drug candidate. For instance, proteomics can identify unintended off-target effects, while metabolomics can reveal downstream changes in metabolic pathways. nih.gov Integrated platforms and analysis tools like OmicsNet and NetworkAnalyst are crucial for managing and interpreting the vast datasets generated by these technologies, enabling researchers to build comprehensive models of a compound's mechanism of action. nih.gov This systems-level understanding is essential for predicting efficacy, identifying potential toxicity, and discovering novel biomarkers to guide clinical development.

Q & A

Q. What are the standard synthetic routes for 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions or rearrangement processes. For example:

- Hofmann Reaction : Substrates like carbohydrazides can be treated with HCl and NaNO₂ under controlled temperature gradients (5–95°C) to yield amino-substituted naphthyridinones .

- Ammonium Acetate Condensation : Reacting acetylated intermediates with ammonium acetate in dimethylformamide (DMF) at 95°C for 5 hours provides naphthyridinone derivatives .

- Table of Representative Conditions :

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hofmann Reaction | HCl, NaNO₂, 20–95°C, 5 h | 50% | |

| Ammonium Acetate Route | AcONH₄, Me₂NCHO, 95°C, 5 h | 54% |

Q. How can researchers confirm the structure of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., amine, carbonyl) via characteristic absorption bands.

- ¹H-NMR : Confirm substitution patterns and hydrogen environments .

- Elemental Analysis : Verify stoichiometry and purity.

- Mass Spectrometry : Determine molecular weight and fragmentation patterns.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Common methods include:

- Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities .

- Column Chromatography : Employ silica gel with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate).

- HPLC : For high-purity requirements, reverse-phase columns with acetonitrile/water mobile phases are recommended .

Advanced Research Questions

Q. How can low yields in the Hofmann reaction for synthesizing this compound be addressed?

- Methodological Answer : Optimize reaction parameters:

- Temperature Control : Gradual heating (e.g., 20–95°C over 5 hours) prevents side reactions .

- Catalyst Screening : Test Lewis acids (e.g., zeolite-nano Au) to enhance efficiency .

- Purification Adjustments : Combine column chromatography with preparative TLC to recover more product.

Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data?

- Methodological Answer :

- Cross-Validation : Use X-ray crystallography to obtain definitive structural data.

- Computational Refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to better match experimental conditions .

- Dynamic NMR Studies : Analyze temperature-dependent spectra to account for conformational flexibility .

Q. How can substituents on the naphthyridine core be modified to study structure-activity relationships (SAR)?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., bromine) using HNO₃/oleum at 95°C .

- Nucleophilic Amination : React with amines under reflux in ethanol to replace leaving groups (e.g., bromine) .

- Table of Functionalization Examples :

| Substituent | Method | Reference |

|---|---|---|

| Nitro | Fuming HNO₃, oleum, 95°C | |

| Methyl | Acetylated intermediates + DMF |

Q. What analytical methods are suitable for assessing purity in pharmacokinetic studies?

- Methodological Answer :

- HPLC-UV/MS : Use C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

- Thermogravimetric Analysis (TGA) : Monitor decomposition to ensure thermal stability.

- Residual Solvent Testing : GC-MS to detect traces of dimethylformamide or ethanol .

Troubleshooting & Experimental Design

Q. How to design experiments for studying the compound’s solubility in aqueous buffers?

- Methodological Answer :

- Solubility Assays : Prepare buffer solutions (e.g., pH 6.5 ammonium acetate) and measure saturation concentrations via UV-Vis spectroscopy .

- Co-Solvent Systems : Test ethanol/water mixtures to enhance solubility while maintaining biocompatibility .

Q. What safety protocols are critical during large-scale synthesis?

- Methodological Answer :

Q. How to validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer :

- Inter-Lab Collaboration : Share detailed protocols (e.g., reaction times, reagent grades) and cross-test samples.

- Statistical Analysis : Use ANOVA to compare yields and purity metrics from independent trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.